7-Fluoro-3-methyl-8-[6-(3-piperidin-1-ylpropoxy)pyridin-3-yl]-1-propan-2-ylimidazo[4,5-c]quinolin-2-one
Overview
Description
The compound “7-Fluoro-3-methyl-8-[6-(3-piperidin-1-ylpropoxy)pyridin-3-yl]-1-propan-2-ylimidazo[4,5-c]quinolin-2-one” is a complex organic molecule with the molecular formula C27H32FN5O2 . It has a molecular weight of 477.58 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C27H32FN5O2/c1-18(2)33-26-21-14-20(22(28)15-23(21)29-17-24(26)31(3)27(33)34)19-8-9-25(30-16-19)35-13-7-12-32-10-5-4-6-11-32/h8-9,14-18H,4-7,10-13H2,1-3H3 . This code can be used to generate a 3D structure of the molecule.Scientific Research Applications
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Scientific Field: Organic Chemistry
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Scientific Field: Medicinal Chemistry
- Application : A compound with a similar structure has been used in the synthesis of antibacterial agents .
- Method of Application : The synthesis involved the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .
- Results or Outcomes : The synthesized compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .
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Scientific Field: Anticancer Research
- Application : This compound is structurally similar to AZD-1390, an experimental anticancer drug developed by AstraZeneca that inhibits ataxia telangiectasia mutated (ATM) .
- Results or Outcomes : The outcomes of using this compound in anticancer research would vary depending on the specific cancer type and the experimental conditions .
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Scientific Field: Antidepressant Research
- Application : Compounds with similar structures have been used in the synthesis of antidepressant molecules .
- Method of Application : The synthesis involved the Michael addition reaction of nitromethane to chalcone to produce corresponding γ-nitroketone derivatives .
- Results or Outcomes : The synthesized compounds could potentially exhibit antidepressant effects, although specific results would depend on the experimental conditions and the specific biological assays used .
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Scientific Field: Neurological Research
- Application : This compound could potentially be used in the development of treatments for neurological disorders. Its structure is similar to certain molecules that have been used in the synthesis of drugs for neurological conditions .
- Results or Outcomes : The outcomes of using this compound in neurological research would vary depending on the specific neurological condition and the experimental conditions .
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Scientific Field: Drug Discovery
- Application : This compound could be used as a starting point for the discovery of new drugs. Its unique structure could potentially interact with various biological targets, leading to the discovery of new therapeutic agents .
- Method of Application : The compound could be screened against a panel of biological targets to identify potential interactions. Further studies would then be conducted to optimize the compound and improve its therapeutic potential .
- Results or Outcomes : The outcomes of using this compound in drug discovery would depend on the specific biological targets and the results of the optimization studies .
Safety And Hazards
properties
IUPAC Name |
7-fluoro-3-methyl-8-[6-(3-piperidin-1-ylpropoxy)pyridin-3-yl]-1-propan-2-ylimidazo[4,5-c]quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32FN5O2/c1-18(2)33-26-21-14-20(22(28)15-23(21)29-17-24(26)31(3)27(33)34)19-8-9-25(30-16-19)35-13-7-12-32-10-5-4-6-11-32/h8-9,14-18H,4-7,10-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSZIPCGAGVRRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=NC3=CC(=C(C=C32)C4=CN=C(C=C4)OCCCN5CCCCC5)F)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32FN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-3-methyl-8-[6-(3-piperidin-1-ylpropoxy)pyridin-3-yl]-1-propan-2-ylimidazo[4,5-c]quinolin-2-one | |
CAS RN |
2089288-03-7 | |
Record name | AZD-1390 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2089288037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-1390 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CI43QFE22O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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